![molecular formula C24H26N2O5 B2457867 2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886154-21-8](/img/structure/B2457867.png)
2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are synthesized using a multicomponent process and are known for their wide range of substituents .
Synthesis Analysis
The synthesis of these compounds involves a multicomponent process that is compatible with a wide range of substituents . The products can be easily isolated by crystallization without the use of chromatography .Chemical Reactions Analysis
The compound is synthesized from the reaction of different nucleophiles and electrophiles . The reactivity of enaminones, which are used in the synthesis, is due to their ambident nucleophilicity of enamines and electrophilicity of enones .Scientific Research Applications
Synthesis and Derivative Formation
The compound has been part of studies focusing on the synthesis of various organic compounds with potential applications in medicinal chemistry and material science. Vydzhak and Panchishyn (2010) developed a synthesis route for 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, showcasing a method to create a wide range of derivatives of this compound. The process involved heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes to achieve high yields of the target compound, indicating its versatility in creating functionalized materials for various scientific applications (R. Vydzhak & S. Y. Panchishyn, 2010).
Applications in Material Science
One specific application of derivatives of this compound can be seen in the synthesis of alcohol-soluble n-type conjugated polyelectrolytes for use as an electron transport layer in inverted polymer solar cells. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte using a backbone similar to the compound , demonstrating improved power conversion efficiency in solar cells due to its high conductivity and electron mobility. This indicates the potential of such compounds in enhancing the performance of organic electronics, particularly in renewable energy technologies (Lin Hu et al., 2015).
Anticancer Research
In the field of anticancer research, Nishida, Lee, and de Montellano (2010) explored the hypoxic activation of AQ4N, a prodrug, to AQ4, a topoisomerase II inhibitor, highlighting the reductive activation capability of derivatives of the discussed compound under hypoxic conditions similar to those found in solid tumors. This study presents a potential pathway for targeted cancer therapy by utilizing the chemical properties of such compounds for prodrug activation within the tumor microenvironment, showcasing their relevance in developing more effective and targeted anticancer treatments (C. Nishida, Melody Lee, & P. D. de Montellano, 2010).
Future Directions
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(3-ethoxyphenyl)-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-5-30-17-8-6-7-15(13-17)21-20-22(27)18-10-9-16(29-4)14-19(18)31-23(20)24(28)26(21)12-11-25(2)3/h6-10,13-14,21H,5,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRLFTLCGFZYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN(C)C)OC4=C(C3=O)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

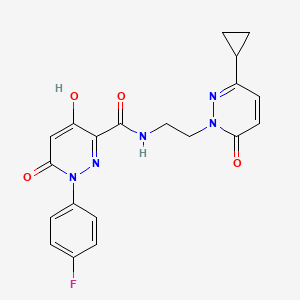
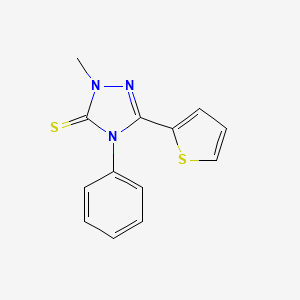
![Tert-butyl 4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]oxypiperidine-1-carboxylate](/img/structure/B2457791.png)

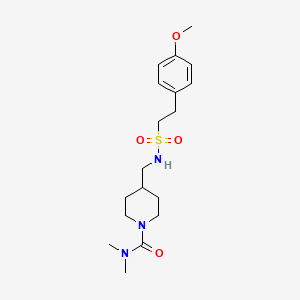
![1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2457800.png)

![3-((2-chloro-6-fluorobenzyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2457803.png)
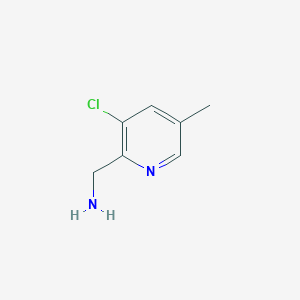
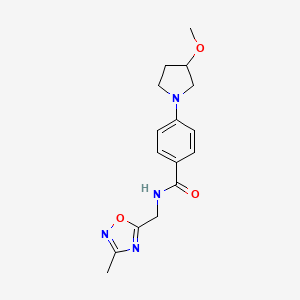
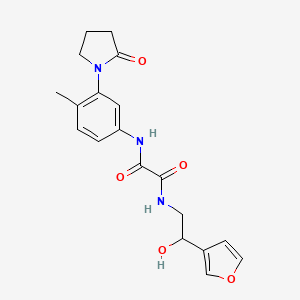
![1-(4-Chlorobenzyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2457807.png)
